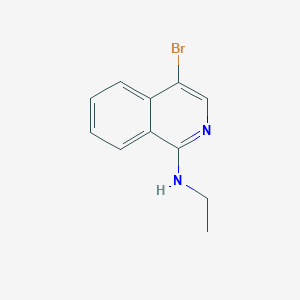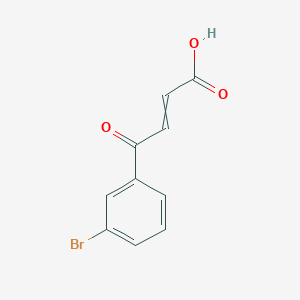![molecular formula C14H22O4Si B8679398 Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate
Overview
Description
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a tert-butyldimethylsilyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate typically involves the esterification of methyl gentisate with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-5-(t-butyldimethylsilyloxy)benzoate.
Reduction: Formation of methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a tyrosinase inhibitor, which is important in the study of melanin synthesis and skin pigmentation disorders.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction is facilitated by the compound’s ability to fit into the binuclear copper active site of tyrosinase, enhancing its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-ethynylbenzoate: Similar structure but with an ethynyl group instead of a silyloxy group.
Methyl 2-hydroxy-5-(trimethylsilyl)ethynylbenzoate: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potent tyrosinase inhibitor compared to its analogues .
Properties
Molecular Formula |
C14H22O4Si |
|---|---|
Molecular Weight |
282.41 g/mol |
IUPAC Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzoate |
InChI |
InChI=1S/C14H22O4Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9,15H,1-6H3 |
InChI Key |
XGIVEBOLZSZCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


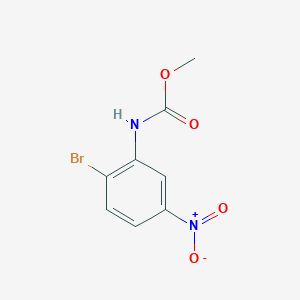
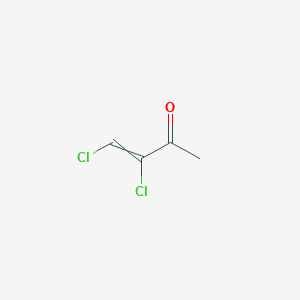

![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)
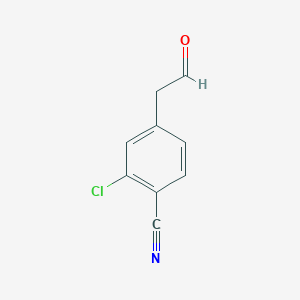
![N-[4-(pyrazol-3-yl)-phenyl]-formamide](/img/structure/B8679380.png)
![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)
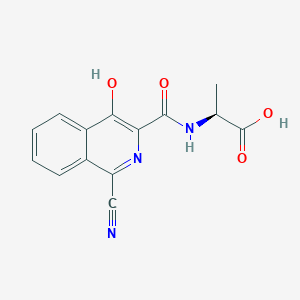
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)
